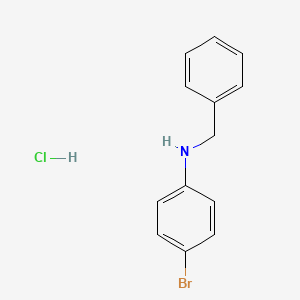

N-苄基-4-溴苯胺 盐酸盐

货号 B2717805

CAS 编号:

2219371-62-5

分子量: 298.61

InChI 键: RKVAOAGKOQDAQT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Benzyl-4-bromoaniline hydrochloride” is a chemical compound used in scientific research. It is a derivative of 4-Bromoaniline, which is a brominated derivative of aniline . This compound can be used in the synthesis of various organic molecules through catalytic processes .

Synthesis Analysis

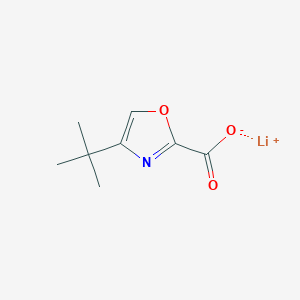

The synthesis of “N-Benzyl-4-bromoaniline hydrochloride” could involve several steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst for the dehydrative amination of alcohols in water .Molecular Structure Analysis

The molecular formula of “N-Benzyl-4-bromoaniline hydrochloride” is C13H13BrClN . It has an average mass of 298.606 Da and a monoisotopic mass of 296.991974 Da .Chemical Reactions Analysis

“N-Benzyl-4-bromoaniline hydrochloride” could be involved in various chemical reactions. For instance, 4-Bromoaniline, a related compound, can be used as a starting material for the preparation of various chemical intermediates . It can also be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .Physical And Chemical Properties Analysis

4-Bromoaniline, a related compound, is described as gray-brown crystals with a peculiar odor . When dissolved in water, it acts as a mild base and reacts with acids and powerful oxidizing agents .科学研究应用

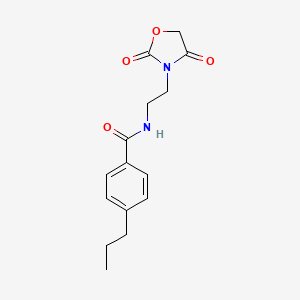

- Notably, N-Benzyl-4-bromoaniline hydrochloride exhibits compatibility with electron-rich aromatic substrates, overcoming limitations seen with other reagents .

- Researchers successfully demonstrated this method on a pharmaceutically relevant intermediate, achieving a 91% yield and a PMB-Br space–time yield of 1.27 kg L^(-1) h^(-1) .

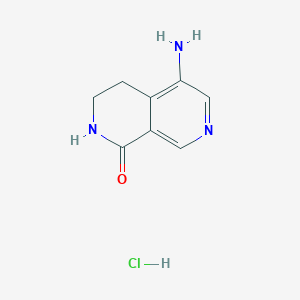

- These reactions efficiently form C-C bonds, making N-Benzyl-4-bromoaniline hydrochloride relevant in organic synthesis .

- These ligands find applications in dihydroxylation of alkenes, a valuable transformation in organic chemistry .

Photochemical Benzylic Bromination

P-Methoxybenzyl (PMB) Protection

Heck Cross-Coupling Reactions

Asymmetric Ligand Synthesis

Investigation of Chemical Reactions

安全和危害

属性

IUPAC Name |

N-benzyl-4-bromoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVAOAGKOQDAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)

![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)